molecular formula C9H12N2O B1477696 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine CAS No. 2098081-48-0

2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine

Cat. No. B1477696
CAS RN: 2098081-48-0
M. Wt: 164.2 g/mol
InChI Key: QNKXKNNYNHJXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is a chemical compound with the molecular formula C9H9NO2 .


Synthesis Analysis

The synthesis of benzo[b][1,4]oxazepine derivatives, which includes “2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine”, can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic method has been developed to access a series of benzo[b][1,4]oxazepine derivatives .


Molecular Structure Analysis

The molecular structure of “2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is characterized by a seven-membered heterocyclic ring system, fused aromatic group, and the group –N–C(=O)–, similar to a protein amide bond .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” involve the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . The hydroxy proton of the aminophenol plays a crucial role in this process .


Physical And Chemical Properties Analysis

The physical form of “2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is solid . It has a molecular weight of 163.18 .

Scientific Research Applications

Anticonvulsant Applications

2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-amine: has shown promise in the field of neurology as an anticonvulsant. Research indicates that derivatives of this compound exhibit significant anticonvulsant activities, particularly in the maximal electroshock (MES) test, which is a standard procedure for screening potential antiepileptic drugs . These findings suggest that the compound could be a valuable addition to the range of medications available for the management of seizure disorders.

Antibacterial Activity

In the realm of infectious diseases, this compound has been evaluated for its antibacterial properties. Studies have synthesized derivatives that demonstrate in vitro antimicrobial activity against a variety of microorganisms, including Staphylococcus aureus , Enterococcus faecalis , Pseudomonas aeruginosa , Escherichia coli , and Candida albicans . This suggests potential applications in developing new antibacterial agents to combat resistant strains of bacteria.

Anti-Colorectal Cancer Effects

Recent research has explored the anti-cancer potential of 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine derivatives, particularly against colorectal cancer (CRC) . These compounds have been found to inhibit Traf2- and Nck-interacting protein kinase (TNIK), which is involved in the Wnt/β-catenin signaling pathway often dysregulated in CRC. This suggests a promising avenue for the development of targeted cancer therapies.

Antithrombotic and Anti-inflammatory Properties

The compound’s framework has been associated with a wide range of biological activities, including antithrombotic and anti-inflammatory effects . This could lead to its application in cardiovascular research and the development of treatments for inflammatory diseases.

Analgesic and Antipsychotic Potential

Derivatives of 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine have also been studied for their analgesic and antipsychotic properties . This points to possible uses in pain management and psychiatric medication, expanding the compound’s therapeutic scope.

Anxiolytic Effects

Anxiolytic activity has been observed in related benzoxazepine compounds, suggesting that 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine could potentially be developed into a treatment for anxiety disorders .

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The compound’s structure is conducive to EGFR tyrosine kinase inhibitory activity, which is significant in the context of cancer research. Inhibiting EGFR can disrupt cancer cell growth and proliferation, making it a target for anti-cancer drug development .

Mechanism of Action

Target of Action

The primary target of 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is the Traf2- and Nck-interacting protein kinase (TNIK). TNIK is a downstream signal protein of the Wnt/β-catenin pathway . It is also a potent inhibitor of the Rho-associated protein kinases (ROCKs) .

Mode of Action

2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine interacts with its targets by binding to the active sites of TNIK and ROCKs. This binding inhibits the kinase activity of these proteins, leading to a decrease in the downstream signaling of the Wnt/β-catenin pathway and the ROCK pathway .

Biochemical Pathways

The inhibition of TNIK and ROCKs by 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine affects the Wnt/β-catenin and ROCK signaling pathways. These pathways play crucial roles in cell proliferation, migration, and survival. The inhibition of these pathways can lead to decreased cell proliferation and migration .

Pharmacokinetics

It is known that the compound has favorable pharmacokinetic properties . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound and their impact on its bioavailability need further investigation.

Result of Action

The inhibition of TNIK and ROCKs by 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine leads to a decrease in cell proliferation and migration. This can result in the suppression of colorectal cancer (CRC) cell proliferation and migration in in vitro assays . It also shows considerable antitumor activity in the HCT116 xenograft mouse model .

properties

IUPAC Name

3,5-dihydro-2H-1,4-benzoxazepin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-11-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKXKNNYNHJXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 2
2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 3
2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 4
2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 5
2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 6
2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.